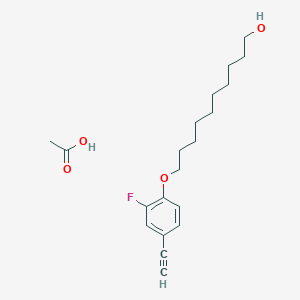
4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol is an organic compound that belongs to the class of benzoxathiol derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol typically involves the alkylation of a benzoxathiol precursor with tert-butyl groups. One common method includes the reaction of 2,2-dimethyl-1,3-benzoxathiol with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzoxathiol derivatives
Applications De Recherche Scientifique
4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mécanisme D'action
The mechanism of action of 4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions. Additionally, its structural features allow it to bind to specific proteins, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Uniqueness
4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol is unique due to its benzoxathiol ring structure combined with tert-butyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability, such as in antioxidant formulations and coordination chemistry.
Propriétés
Numéro CAS |
666238-13-7 |
|---|---|
Formule moléculaire |
C17H26O2S |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
4,6-ditert-butyl-2,2-dimethyl-1,3-benzoxathiol-7-ol |
InChI |
InChI=1S/C17H26O2S/c1-15(2,3)10-9-11(16(4,5)6)14-13(12(10)18)19-17(7,8)20-14/h9,18H,1-8H3 |
Clé InChI |
KUHPGXLJOKQSGO-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(C(=CC(=C2S1)C(C)(C)C)C(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



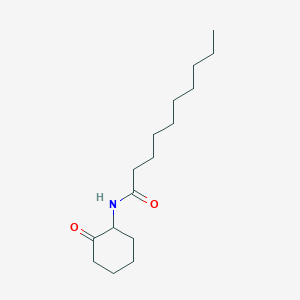
![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)


![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)
![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)
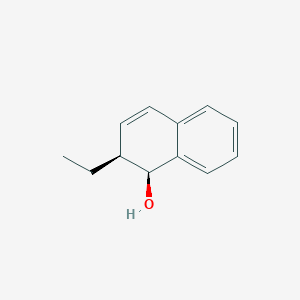
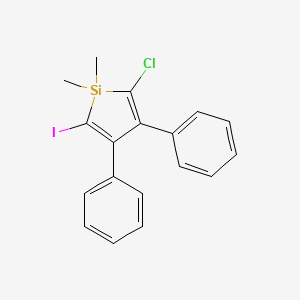
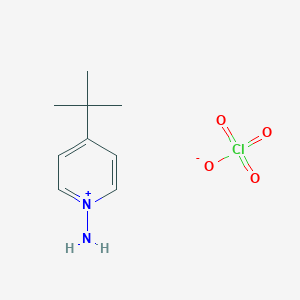
![1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane](/img/structure/B12537726.png)
![Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea](/img/structure/B12537728.png)

